tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate
Description
tert-Butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a tert-butyl ester, a cyano group, a cyclopropyl ring, and a methoxyphenyl group
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-20(2,3)27-18(24)17-12-23(11-14-5-9-16(26-4)10-6-14)19(25)21(17,13-22)15-7-8-15/h5-6,9-10,15,17H,7-8,11-12H2,1-4H3/t17-,21-/m1/s1 |
InChI Key |
NVXNRAHUHWCDMD-DYESRHJHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CN(C(=O)[C@]1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)C1(C#N)C2CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materialsThe tert-butyl ester is usually introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
tert-Butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl ring and methoxyphenyl group can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4R)-3-hydroxy-4-(4-methoxyphenyl)-1-pyrrolidinecarboxylate
- tert-Butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]benzoate
Uniqueness
tert-Butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is unique due to its combination of functional groups and stereochemistry, which confer specific reactivity and potential biological activity. The presence of the cyano group and cyclopropyl ring distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications .
Biological Activity
The compound tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate is a complex organic molecule notable for its potential biological activities. Its structural features include a tert-butyl ester, a cyano group, a cyclopropyl ring, and a methoxyphenyl moiety. These characteristics suggest interactions with various biological targets, making it a subject of interest in pharmacological research.
Molecular Formula and Weight
- Molecular Formula : C21H26N2O4
- Molecular Weight : Approximately 370.45 g/mol
Structural Features
| Feature | Description |
|---|---|
| Tert-butyl Ester | Enhances lipophilicity and solubility |
| Cyano Group | Potential for electrophilic reactions |
| Cyclopropyl Ring | Influences steric hindrance and binding interactions |
| Methoxyphenyl Moiety | May modulate pharmacological properties |
The mechanism of action for this compound involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the cyclopropyl ring and methoxyphenyl group can enhance binding affinity to biological receptors and enzymes. This structural arrangement may lead to modulation of signaling pathways relevant in various diseases.
Potential Biological Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It could interact with receptors involved in neurotransmission or hormonal regulation.
Preliminary Studies
Initial studies indicate that this compound exhibits promising activity in enzyme inhibition assays and may influence cell signaling pathways. However, further research is necessary to elucidate its full pharmacological profile.
Study 1: Enzyme Inhibition Assay
In a recent study, this compound was tested against various enzymes to evaluate its inhibitory potential. The results demonstrated significant inhibition of target enzymes at micromolar concentrations, suggesting its utility as a lead compound for drug development.
Study 2: Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of the compound on cancer cell lines. The findings revealed that while the compound exhibited some cytotoxicity, it also showed selectivity towards cancerous cells compared to normal cells, indicating a potential therapeutic window.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar structures, a comparative analysis was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | Similar structure with different stereochemistry | Varies in binding affinity |
| tert-butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]benzoate | Lacks cyano group; contains an ethenyl moiety | Different mechanism of action |
| tert-butyl (3S,4R)-5-(trifluoromethyl)-pyrrolidine carboxylic acid | Contains trifluoromethyl instead of cyano | Varies in reactivity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
